

In-Depth Technical Guide: Propargyl-PEG1-SS-PEG1-acid (CAS 1807503-85-0)

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Compound of Interest

Compound Name: *Propargyl-PEG1-SS-PEG1-acid*

Cat. No.: *B610222*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Propargyl-PEG1-SS-PEG1-acid**, a heterobifunctional linker critical in the development of advanced bioconjugates, particularly antibody-drug conjugates (ADCs). This document details its chemical properties, provides a comprehensive experimental workflow for its application, and illustrates its role in targeted therapies through a relevant signaling pathway.

Core Concepts and Applications

Propargyl-PEG1-SS-PEG1-acid is a versatile chemical tool designed for the precise linkage of biomolecules to therapeutic agents.^{[1][2]} Its structure incorporates three key functional elements:

- **A Propargyl Group:** This terminal alkyne moiety enables covalent attachment to azide-functionalized molecules via a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.^{[3][4]}
- **A Cleavable Disulfide Bond:** The disulfide (-S-S-) linkage is stable under physiological conditions in the bloodstream but is readily cleaved in the reducing environment inside target cells, where concentrations of glutathione (GSH) are significantly higher.^{[1][2]} This ensures the controlled release of the conjugated payload at the site of action.

- A Carboxylic Acid: This functional group allows for the straightforward conjugation to primary amines, such as those found on the lysine residues of antibodies, through the formation of a stable amide bond.[3]

The polyethylene glycol (PEG) spacers in the linker enhance solubility and biocompatibility of the resulting conjugate.[1][2] These features make **Propargyl-PEG1-SS-PEG1-acid** an ideal candidate for the construction of ADCs, which are designed to deliver potent cytotoxic drugs directly to cancer cells, thereby minimizing off-target toxicity.[4]

Quantitative Data

The following table summarizes the key quantitative and physical properties of **Propargyl-PEG1-SS-PEG1-acid**.

Property	Value
CAS Number	1807503-85-0
Molecular Formula	C10H16O4S2
Molecular Weight	264.36 g/mol
Purity	Typically >95% - 98%
Appearance	Viscous liquid
Storage Conditions	-20°C, protected from light and moisture
Solubility	Soluble in water, DMSO, DCM, and DMF

Data sourced from multiple suppliers.[3][5][6][7]

Experimental Protocols

The following is a comprehensive, three-stage experimental workflow for the synthesis of an antibody-drug conjugate (ADC) using **Propargyl-PEG1-SS-PEG1-acid**. This protocol assumes the use of an azide-modified cytotoxic drug and an antibody with available lysine residues.

Stage 1: Activation of Propargyl-PEG1-SS-PEG1-acid and Conjugation to an Antibody

This stage involves the activation of the carboxylic acid group of the linker and its subsequent conjugation to the primary amines of an antibody.

Materials:

- **Propargyl-PEG1-SS-PEG1-acid**
- Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
- Desalting column

Procedure:

- **Reagent Preparation:** Prepare a fresh 10 mM stock solution of **Propargyl-PEG1-SS-PEG1-acid** in anhydrous DMF or DMSO. Prepare fresh stock solutions of EDC and NHS/HOBt in anhydrous DMF or DMSO.
- **Activation of the Linker:** In a microcentrifuge tube, mix the **Propargyl-PEG1-SS-PEG1-acid** solution with 1.5 molar equivalents of both EDC and NHS/HOBt. Allow the reaction to proceed for 15-30 minutes at room temperature to form the active ester.
- **Conjugation to the Antibody:** Add the activated linker solution to the antibody solution at a molar ratio of 10-20 fold excess of the linker. The optimal ratio may need to be determined empirically.
- **Incubation:** Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.

- **Quenching:** Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted linker. Incubate for 15 minutes at room temperature.
- **Purification:** Remove excess, unreacted linker and byproducts using a desalting column equilibrated with a suitable buffer (e.g., PBS). The resulting product is the antibody-linker conjugate.

Stage 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This "click chemistry" step conjugates the azide-modified cytotoxic drug to the propargyl group of the antibody-linker conjugate.

Materials:

- Antibody-linker conjugate from Stage 1
- Azide-modified cytotoxic drug
- Copper(II) sulfate (CuSO_4)
- Sodium ascorbate
- Copper-chelating ligand (e.g., THPTA or BTAA)
- Reaction buffer (e.g., PBS)

Procedure:

- **Reagent Preparation:** Prepare fresh stock solutions of the azide-modified drug, CuSO_4 , and sodium ascorbate in a suitable solvent (e.g., DMSO or water).
- **Reaction Mixture Preparation:** In a reaction tube, combine the antibody-linker conjugate and a slight molar excess of the azide-modified drug.
- **Catalyst Preparation:** In a separate tube, prepare the copper(I) catalyst by mixing the CuSO_4 solution with the copper-chelating ligand.

- **Initiation of the Reaction:** Add the copper/ligand complex to the antibody-linker/drug mixture. Initiate the cycloaddition by adding a fresh solution of sodium ascorbate (typically 5-10 times the concentration of copper).
- **Incubation:** Gently mix the reaction and incubate at room temperature for 1-4 hours.
- **Purification:** Purify the resulting ADC using a desalting column or size-exclusion chromatography to remove excess reagents and byproducts.

Stage 3: Characterization and Cleavage of the ADC

The final stage involves characterizing the ADC and demonstrating the cleavability of the disulfide linker.

Materials:

- Purified ADC from Stage 2
- Reducing agent (e.g., Dithiothreitol (DTT) or Glutathione (GSH))
- Analytical techniques: SDS-PAGE, Mass Spectrometry, HPLC

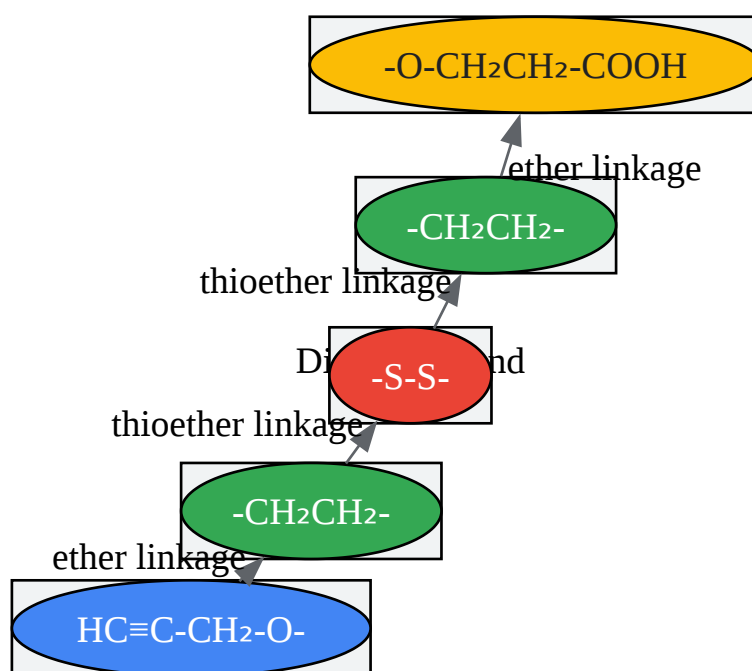
Procedure:

- **Characterization:**
 - **SDS-PAGE:** Analyze the purified ADC by SDS-PAGE under reducing and non-reducing conditions to confirm the conjugation and estimate the drug-to-antibody ratio (DAR).
 - **Mass Spectrometry:** Use mass spectrometry to determine the precise mass of the ADC and confirm the DAR.
 - **HPLC:** Employ analytical HPLC to assess the purity and homogeneity of the ADC.
- **Disulfide Bond Cleavage Assay:**
 - **Reaction Setup:** Incubate a sample of the purified ADC with a reducing agent (e.g., 10 mM DTT or 5 mM GSH) in a suitable buffer at 37°C.

- Time-course Analysis: Take aliquots at different time points (e.g., 0, 1, 2, 4 hours) and analyze by HPLC or SDS-PAGE to monitor the release of the cytotoxic drug from the antibody.

Visualizations

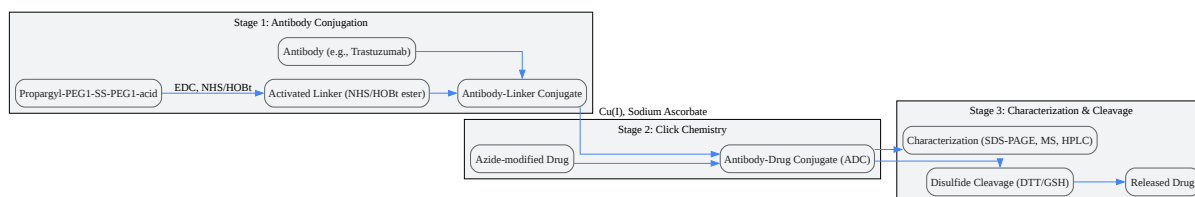
Chemical Structure and Functional Groups of Propargyl-PEG1-SS-PEG1-acid



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Caption: Functional components of **Propargyl-PEG1-SS-PEG1-acid**.

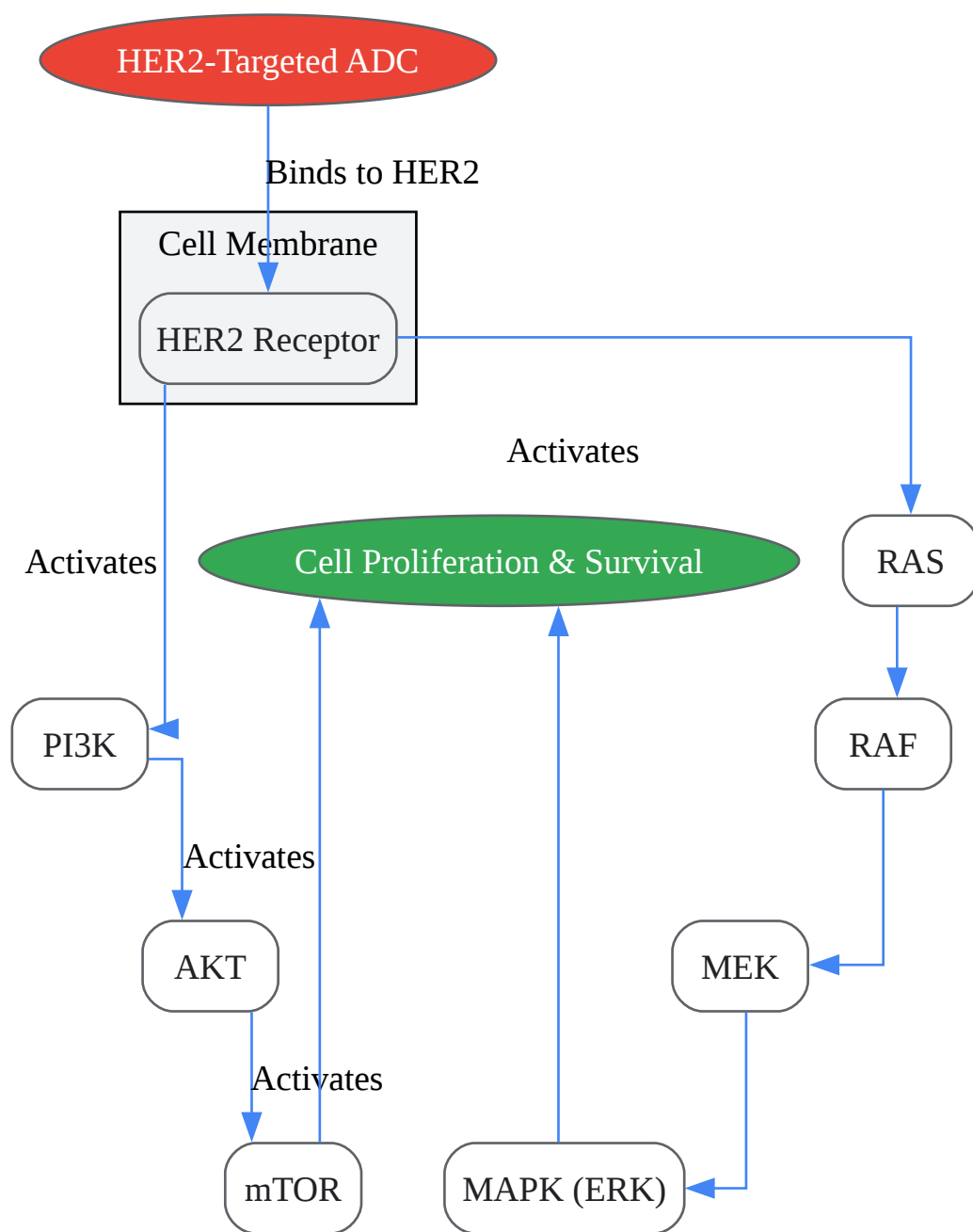
Experimental Workflow for ADC Synthesis



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Caption: A three-stage workflow for ADC synthesis.

HER2 Signaling Pathway and ADC Intervention



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Caption: ADC intervention in the HER2 signaling pathway.

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